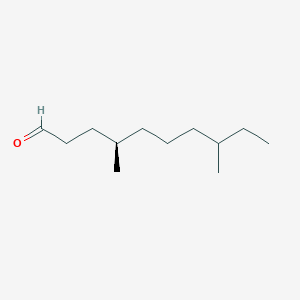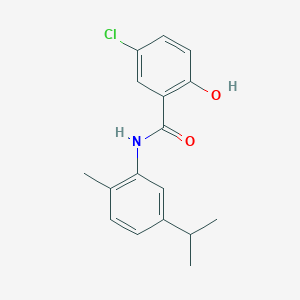
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents. This compound features a chloro and hydroxy substitution on the benzamide core, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with 5-isopropyl-2-methylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable synthesis of the compound by continuously feeding reactants through a reactor.
Catalysis: The use of catalysts can enhance the reaction rates and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: The major product is 5-chloro-2-oxo-N-(5-isopropyl-2-methylphenyl)benzamide.
Reduction: The major product is 2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.
Substitution: The major product depends on the nucleophile used, such as 5-methoxy-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the isopropyl and methyl substitutions, which can affect its reactivity and biological activity.
2-Hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide: Lacks the chloro substitution, which can influence its chemical properties.
Uniqueness
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is unique due to the presence of both chloro and hydroxy groups, as well as the isopropyl and methyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
634185-17-4 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methyl-5-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)12-5-4-11(3)15(8-12)19-17(21)14-9-13(18)6-7-16(14)20/h4-10,20H,1-3H3,(H,19,21) |
InChI Key |
YGCZINGVTVBYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


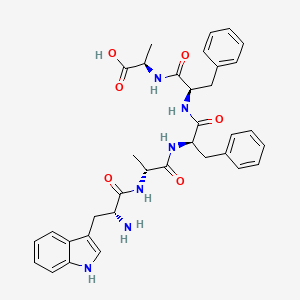
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
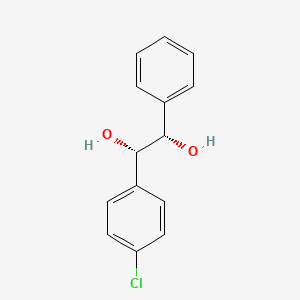
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
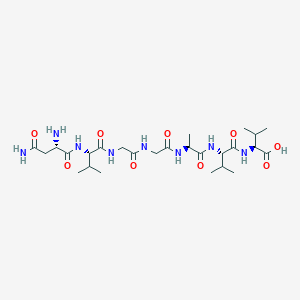
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)

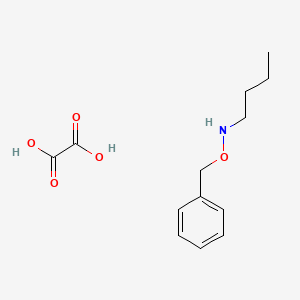
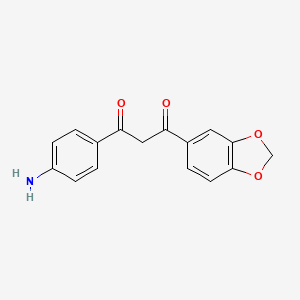
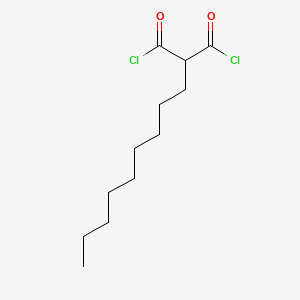
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
